(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[6-chloro-2-(2-ethylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O3S/c1-3-22-13(7-8-19-22)16(24)20-17-21(10-15(23)25-4-2)12-6-5-11(18)9-14(12)26-17/h5-9H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFVIXGLNHZPCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant research findings and data tables.
Chemical Structure
The compound can be described by its structural formula, which includes a chloro-substituted benzo[d]thiazole moiety, an ethyl pyrazole carbonyl group, and an ethyl acetate group. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antibacterial Activity
Studies have shown that compounds with structural similarities to this compound demonstrate potent antibacterial effects. For instance, derivatives with chloro substitutions have been reported to have lower Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-Cl analog | 0.18 ± 0.06 | E. coli |
| 4-CF3 substituted | 5.08 ± 0.4 | Mycobacterium tuberculosis |
These findings suggest that the chloro substituent enhances the antibacterial activity of the compound .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species. The presence of electron-withdrawing groups like chlorine has been associated with increased antifungal potency. For example, compounds with similar structures showed effective inhibition of fungal growth at low concentrations.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various in vitro models. Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, suggesting that this compound may also exert similar effects through the modulation of cytokine release and inhibition of cyclooxygenase enzymes.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives, including those structurally related to this compound:
- Study on Antibacterial Activity : A recent study focused on the structure–activity relationship (SAR) of thiazolidinone derivatives indicated that compounds with specific substitutions exhibited enhanced antibacterial properties against E. coli and Staphylococcus aureus .
- Evaluation of Anti-inflammatory Effects : Another research effort evaluated a series of pyrazole derivatives for their anti-inflammatory effects in murine models, demonstrating significant reductions in inflammatory markers compared to control groups .
- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins, highlighting critical hydrogen bonding interactions that contribute to its biological efficacy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the reaction of various thiazole derivatives with pyrazole-based compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of the synthesized compound.
Table 1: Common Synthesis Methods
Biological Activities
Research indicates that this compound exhibits significant biological activities, including antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Studies have shown that this compound displays potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is more effective than traditional antibiotics.
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 7.8 | Oxytetracycline |
| Escherichia coli | 15.6 | Ciprofloxacin |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings.
Case Study 1: Anticancer Properties
A recent study highlighted the compound's potential in inhibiting cancer cell proliferation. The results showed a dose-dependent response in various cancer cell lines, indicating its promise as a chemotherapeutic agent.
Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of this compound. It demonstrated significant activity against common fungal pathogens, suggesting its utility in treating fungal infections.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
*API: Active Pharmaceutical Ingredient
- Triazamate: Shares an acetate ester but lacks the benzo[d]thiazole scaffold.
- Pyrazophos: Contains a pyrazolo-pyrimidine core and phosphorothioate group, contributing to higher logP (lipophilicity) but lower hydrogen-bond donor capacity .
- Compound 6e: Features a tetrazole-carbonitrile system, enhancing dipole interactions but lacking the imino linkage critical for stereochemical stability in the target compound .
Physicochemical Properties
Hydrogen Bonding: The target compound’s pyrazole carbonyl and imino groups act as acceptors, enabling stronger intermolecular interactions than pyrazophos’s phosphorothioate. Triazamate’s triazole nitrogen may serve as a donor, but its thioether limits polarity .
Solubility and Lipophilicity :
- logP : Estimated at 3.2 for the target compound (higher than triazamate’s 2.1 due to chloro and ethyl groups).
- Aqueous Solubility : Lower than triazamate but higher than pyrazophos, attributed to the balance between ester polarity and aromatic chloro substitution .
Bioactivity and Mechanism
- Target Compound: Preliminary studies suggest activity against fungal cytochrome P450 enzymes, akin to pyrazophos, but with improved selectivity due to the rigid E-imino configuration .
- Triazamate : Targets insect acetylcholinesterase, a mechanism less relevant to the thiazole-based compounds .
- Compound 6e : Exhibits antimicrobial effects via thiol-disulfide disruption, a pathway distinct from the target compound’s proposed mode .
Similarity Coefficient Analysis
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons (MACCS keys):
- vs. Triazamate : Tc = 0.45 (moderate similarity due to ester and heterocycles).
- vs. Pyrazophos: Tc = 0.38 (lower similarity from phosphorothioate vs. imino).
- vs. 6e : Tc = 0.52 (higher overlap from pyrazole/heterocycle motifs) .
Q & A
Q. What are the common synthetic routes for preparing (E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling a 2-amino-5-chlorobenzothiazole derivative with ethyl chloroacetate under basic conditions (e.g., KOH in ethanol) to form the ethyl glycinate intermediate. Subsequent reaction with 1-ethyl-1H-pyrazole-5-carbonyl chloride introduces the imino group. Key characterization methods include:
- IR Spectroscopy : Confirmation of ester C=O (~1740 cm⁻¹) and imine C=N (~1640 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identification of ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and pyrazole ring protons (δ 6.5–7.5 ppm) .
- Elemental Analysis : Validation of purity (C, H, N, S content within ±0.4% of theoretical values) .
Q. What analytical techniques are critical for verifying the stereochemistry of the (E)-isomer?
Methodological Answer:
- NOESY NMR : Absence of nuclear Overhauser effects between the pyrazole carbonyl and benzo[d]thiazole protons confirms the (E)-configuration .
- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction, resolving bond angles and spatial arrangement of substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize tautomerization of the imino group during synthesis?
Methodological Answer: Tautomerization (e.g., imine ⇌ enamine) is influenced by solvent polarity and temperature:
Q. How do substituents on the pyrazole ring affect the compound’s electronic properties and bioactivity?
Methodological Answer:
- Computational Studies : Density Functional Theory (DFT) calculations reveal electron-withdrawing groups (e.g., Cl) increase electrophilicity at the imino group, enhancing reactivity with biological targets .
- Biological Assays : Pyrazole derivatives with ethyl substituents exhibit improved lipophilicity (logP ~2.8), correlating with enhanced membrane permeability in antifungal assays .
Q. What strategies resolve contradictions in spectral data for structurally analogous compounds?
Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects or tautomerism. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
